molecular formula C29H32N6O5S2 B2498608 4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 309968-41-0

4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2498608
CAS No.: 309968-41-0
M. Wt: 608.73
InChI Key: FKCLXLBIXRBYNJ-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a benzamide group, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the sulfamoyl group, and the coupling of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical properties may be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-based molecules and benzamide derivatives. Examples include:

  • 4-(dimethylsulfamoyl)-N-{[4-(4-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
  • 4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Uniqueness

What sets 4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide apart is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer advantages in terms of binding affinity, selectivity, and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O5S2/c1-5-40-24-13-11-23(12-14-24)35-26(18-30-28(37)21-9-15-25(16-10-21)42(38,39)34(3)4)32-33-29(35)41-19-27(36)31-22-8-6-7-20(2)17-22/h6-17H,5,18-19H2,1-4H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCLXLBIXRBYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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